Gamma-D-Glutamylglycine (gamma-DGG) is a synthetic dipeptide comprised of two glutamic acid residues. It serves as a selective antagonist for certain excitatory amino acid receptors, particularly those activated by kainate and quisqualate, in the central nervous system [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Its use as a pharmacological tool has been instrumental in investigating the role of excitatory amino acid neurotransmission in various physiological and pathological processes.
Gamma-D-Glutamylglycine is synthesized through biological and chemical methods, often involving bacterial enzymes such as gamma-glutamyltranspeptidase. Its classification falls under peptides and amino acids due to its structural composition and functional properties.
Gamma-D-Glutamylglycine can be synthesized using several methods:
The molecular formula of gamma-D-Glutamylglycine is with a molecular weight of approximately 204.18 g/mol. Its structure consists of:
Gamma-D-Glutamylglycine participates in various chemical reactions:
The reactions typically occur under mild conditions using catalysts like gamma-glutamyltranspeptidase. The absence of extreme temperatures or pressures aids in maintaining product integrity.
Gamma-D-Glutamylglycine primarily acts as a competitive antagonist at various excitatory amino acid receptors, particularly:
Gamma-DGG is involved in critical biochemical pathways such as:
The compound's purity is often reported at >99%, making it suitable for research applications requiring high-quality reagents .
Gamma-D-Glutamylglycine has several scientific applications:
γ-D-glutamylglycine (γ-DGG) functions as a broad-spectrum, competitive antagonist at ionotropic glutamate receptors (iGluRs), binding to glutamate recognition sites without inducing receptor activation. Its competitive nature means it reversibly competes with endogenous glutamate, with efficacy inversely proportional to glutamate concentration. This pharmacological profile makes it particularly valuable for dissecting synaptic transmission mechanisms where glutamate concentration gradients vary significantly across synaptic clefts and developmental stages [1] [7].
γ-DGG exhibits distinctive low-affinity antagonism at AMPA receptors (Ki ≈ 10-100 μM), characterized by rapid binding kinetics and swift dissociation rates. This property enables transient blockade of AMPA receptors, making γ-DGG exceptionally useful for studying high-frequency synaptic transmission where receptor desensitization plays a critical role. At immature calyx of Held synapses (postnatal days 8-10), glutamate clearance mechanisms are underdeveloped, leading to prolonged synaptic glutamate presence. Here, γ-DGG application significantly reduces miniature EPSC (mEPSC) amplitudes by 26 ± 2% (200-400 μM) and mitigates AMPA receptor desensitization caused by residual glutamate pooling. Crucially, this desensitization disappears at mature synapses (P16-P18) due to improved glutamate diffusion through fenestrated synaptic structures, rendering γ-DGG ineffective at these stages [5] [9].
Table 1: AMPA Receptor Antagonist Kinetics Comparison
Antagonist | Receptor Affinity | Dissociation Rate | Effect on High-Frequency Transmission | Primary Research Application |
---|---|---|---|---|
γ-DGG | Low (μM range) | Rapid | Preserves temporal fidelity | Studying desensitization kinetics |
CNQX | High (nM range) | Slow | Profoundly suppresses | Complete synaptic blockade |
NBQX | Moderate (sub-μM) | Intermediate | Partially disrupts | Selective AMPA inhibition |
γ-DGG demonstrates non-selective antagonism at NMDA receptors, suppressing depolarizations induced by NMDA receptor agonists like L-aspartate and D-homocysteate in hippocampal CA3 neurons. Notably, NMDA-mediated responses exhibit greater susceptibility to γ-DGG blockade than those mediated by AMPA receptors. In the nucleus reticularis pontis caudalis – a critical brainstem region for acoustic startle reflex – local γ-DGG infusion reduces startle amplitudes by 70-80%, comparable to effects of selective NMDA (AP5) and AMPA (CNQX) antagonists. This indicates functional co-localization of NMDA and AMPA receptors in mediating excitatory neurotransmission within startle pathways. Importantly, γ-DGG's NMDA blockade occurs without affecting GABAergic inhibitory postsynaptic potentials, confirming receptor specificity [6] [7].
Table 2: Differential Glutamate Receptor Blockade by γ-DGG
Receptor Type | γ-DGG IC50 | Relative Potency vs. Glutamate | Physiological Consequence |
---|---|---|---|
AMPA | ~100 μM | Lower affinity than glutamate | Reduced EPSC amplitude |
NMDA | ~50 μM | Moderate affinity | Attenuated calcium influx |
Kainate | >300 μM | Weak affinity | Minimal effect at standard doses |
mGluRs | >500 μM | Negligible | No significant inhibition |
The distinctive low-affinity profile of γ-DGG profoundly impacts excitatory postsynaptic current (EPSC) kinetics across central synapses. At cerebellar interneuron-Purkinje cell synapses, climbing fiber stimulation triggers glutamate release that diffuses extrasynaptically to activate presynaptic AMPA receptors on GABAergic terminals, inhibiting GABA release. γ-DGG (500 μM) significantly attenuates this presynaptic inhibition by competitively blocking GluR2/GluR3-containing AMPA receptors on interneuron terminals. This effect is potentiated when glutamate uptake is pharmacologically inhibited, confirming γ-DGG's action depends on extracellular glutamate diffusion dynamics. Furthermore, dextran-induced retardation of neurotransmitter diffusion reduces γ-DGG efficacy, highlighting its dependence on transmitter mobility within the synaptic environment [9] [5].
In hippocampal circuitry, γ-DGG perfusion (1 mM) reversibly suppresses Schaffer collateral-evoked EPSCs in CA1 neurons by ~60%. The compound slows EPSC rise times without altering decay kinetics, consistent with partial, rapid blockade of AMPA receptors during glutamate transient peaks. This kinetic modulation contrasts with high-affinity antagonists like kynurenic acid that prolong decay times by trapping receptors in closed states. During high-frequency stimulation (100 Hz), γ-DGG demonstrates frequency-dependent blockade – efficacy diminishes as glutamate concentration accumulates, permitting greater receptor activation despite antagonist presence [7] [8].
Table 3: Frequency-Dependent Synaptic Transmission Modulation
Stimulation Pattern | γ-DGG Effect | Mechanistic Basis | Functional Outcome |
---|---|---|---|
Single pulse | Significant EPSC reduction | Competitive displacement by antagonist | Baseline synaptic suppression |
Low-frequency (1 Hz) | Moderate EPSC reduction | Partial glutamate saturation during pulses | Attenuated signal transmission |
High-frequency (100 Hz) | Minimal EPSC reduction | Antagonist displacement by glutamate accumulation | Preserved temporal summation |
γ-DGG exhibits broader receptor coverage compared to subtype-selective antagonists. While AP5 (NMDA-selective) and CNQX (AMPA-preferring) demonstrate distinct receptor specificity profiles, γ-DGG concurrently inhibits both receptor families. In hippocampal long-term potentiation (LTP) studies, γ-DGG perfusion (1 mM) suppresses baseline excitatory transmission yet permits LTP induction – high-frequency stimulation during γ-DGG blockade results in potentiation revealed upon antagonist washout. This contrasts with AP5, which completely prevents LTP induction, indicating γ-DGG spares NMDA receptors sufficiently to permit calcium influx necessary for plasticity. Furthermore, γ-DGG increases [3H]glutamate release in dentate gyrus perfusates by 40-60%, suggesting minimal presynaptic autoreceptor activity compared to CNQX, which potentiates feedback inhibition [8] [6].
The differential antagonism extends to behavioral neuroscience paradigms. In acoustic startle reflex studies, γ-DGG, AP5, and CNQX all suppress startle amplitudes when infused into the nucleus reticularis pontis caudalis. However, γ-DGG achieves comparable inhibition at higher molar concentrations (500 μM) than AP5 (50 μM) or CNQX (10 μM), reflecting its lower receptor affinity. Importantly, γ-DGG's broad-spectrum action simultaneously disrupts both fast AMPA-mediated depolarization and slower NMDA-dependent integration, making it particularly effective for abolishing complex behaviors reliant on sequential receptor activation [6] [4].
Table 4: Receptor Specificity Profiles of Common Glutamate Antagonists
Pharmacological Property | γ-DGG | AP5 (APV) | CNQX |
---|---|---|---|
Primary Receptor Target | AMPA/NMDA (non-selective) | NMDA selective | AMPA > kainate |
Mechanism | Competitive | Competitive | Competitive |
Affinity Range | Low (μM) | Moderate (μM) | High (nM-μM) |
LTP Induction | Permissive* | Blocked | Variable |
Presynaptic Effects | Increased glutamate release | Minimal | Reduced release via autoreceptors |
Allows LTP expression upon washout [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7